molecular formula C21H23NO3S B281694 2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281694
M. Wt: 369.5 g/mol
InChI Key: ZWQMDLFJERANKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, AM404, and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of AM404 involves its inhibition of the anandamide transporter, which is responsible for the uptake of anandamide into cells. By inhibiting this transporter, AM404 increases the concentration of anandamide in the body, leading to its analgesic and anti-inflammatory effects. AM404 has also been found to have other mechanisms of action, including its ability to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
AM404 has been found to have a variety of biochemical and physiological effects. As mentioned earlier, it has been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of pain and inflammation. It has also been found to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, AM404 has been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AM404 in lab experiments is its specificity for the endocannabinoid system. This allows researchers to study the effects of manipulating this system without affecting other physiological processes. However, one limitation of using AM404 is its potential toxicity at high concentrations. This requires researchers to carefully monitor the dosage and concentration of AM404 used in experiments to ensure that it is not causing any harm to cells or animals.

Future Directions

There are many potential future directions for research on AM404. One area of research could be its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research could be its potential as a treatment for epilepsy. Additionally, further research could be done to optimize the synthesis method of AM404 to increase its yield and purity. Overall, the potential applications of AM404 in scientific research are vast, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, 2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, or AM404, is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. Its mechanism of action involves its inhibition of the anandamide transporter, leading to an increase in anandamide concentration and its analgesic and anti-inflammatory effects. AM404 has many potential applications in scientific research, including as a treatment for pain, inflammation, epilepsy, and neurodegenerative diseases. Further research is needed to fully understand its potential and optimize its synthesis method.

Synthesis Methods

The synthesis method of AM404 involves the reaction of 4-methylsulfonylbenzenesulfonyl chloride with 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine in the presence of a base. The resulting product is then treated with 2,4-dimethylphenol to yield AM404. This synthesis method has been optimized and improved over time to increase the yield and purity of the final product.

Scientific Research Applications

AM404 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its role as an inhibitor of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, inflammation, and appetite. AM404 has been found to inhibit the uptake of the endocannabinoid anandamide, leading to an increase in its concentration in the body. This increase in anandamide has been shown to have analgesic and anti-inflammatory effects, making AM404 a potential therapeutic agent for the treatment of pain and inflammation.

properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C21H23NO3S/c1-13-5-9-21(15(3)10-13)26(23,24)22-16-6-8-20-18(12-16)17-11-14(2)4-7-19(17)25-20/h5-6,8-10,12,14,22H,4,7,11H2,1-3H3

InChI Key

ZWQMDLFJERANKU-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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